Ethyl 2-(2-methylbenzyl)-3-oxobutanoate
Description
Ethyl 2-(2-methylbenzyl)-3-oxobutanoate is a β-keto ester derivative characterized by a 2-methylbenzyl substituent at the C2 position and an ethoxycarbonyl group at C2. Its structure combines a reactive 3-oxobutanoate backbone with aromatic substitution, influencing its physical, chemical, and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-methylphenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-8-6-5-7-10(12)2/h5-8,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKZCOOJZSZDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylbenzyl)-3-oxobutanoate typically involves the esterification of 2-(2-methylbenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(2-methylbenzyl)-3-oxobutanoic acid+ethanolacid catalystethyl 2-(2-methylbenzyl)-3-oxobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylbenzyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce secondary alcohols.
Scientific Research Applications
Ethyl 2-(2-methylbenzyl)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylbenzyl)-3-oxobutanoate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The 2-methylbenzyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents at the C2 position, which modulate electronic, steric, and solubility properties:
Physical and Spectral Properties
- Melting Points: Ethyl 2-(2-methoxybenzylidene)-3-oxobutanoate (analog): 98–100°C . Ethyl 2-(3-chlorophenylhydrazono)-3-oxobutanoate: Planar crystal structure with interplanar angle <2° . Ethyl 2-benzylidene-3-oxobutanoate (Z-isomer): Orthorhombic crystal system (Pbca) with distinct C–H⋯O interactions .
- Spectroscopic Data: ¹H NMR: Methoxy-substituted analogs show aromatic proton signals at δ 6.97–7.37 ppm and keto-enol tautomerism (δ 11.20 ppm for enolic H) . IR: Strong C=O stretches at 1725–1765 cm⁻¹ and N–H stretches at 3369 cm⁻¹ in hydrazone derivatives .
Biological Activity
Ethyl 2-(2-methylbenzyl)-3-oxobutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is characterized by the following structural features:
- Chemical Formula : C13H16O3
- Molecular Weight : 220.26 g/mol
- Functional Groups : Contains an ester group and a ketone group, which play crucial roles in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical reactions. Additionally, the 2-methylbenzyl moiety can engage with hydrophobic pockets in enzymes or receptors, influencing the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated remarkable potency against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.073 to 0.125 mg/ml against pathogens such as E. coli and S. aureus . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Cytotoxicity and Anthelmintic Activity
Research on similar compounds has also explored cytotoxic effects and anthelmintic activity. For example, compounds related to this compound exhibited cytotoxicity with LC50 values ranging from 280 to 765 µg/ml against various cancer cell lines . Furthermore, anthelmintic assays indicated significant paralysis and death times for nematodes treated with structurally similar compounds, suggesting potential applications in treating parasitic infections.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial properties of derivatives similar to this compound.
- Results showed effective inhibition against multidrug-resistant strains.
- Table 1 : MIC Values Against Various Bacterial Strains
Bacterial Strain MIC (mg/ml) E. sakazakii 0.125 E. coli 0.083 S. aureus 0.073 K. pneumoniae 0.109 -
Cytotoxicity Assessment :
- A comparative study highlighted the cytotoxic effects of related compounds.
- The LC50 values were measured against standard chemotherapeutics.
- Table 2 : Cytotoxicity Data
Compound LC50 (µg/ml) Etoposide 9.8 Compound A 280 Compound B 765
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
